molecular formula C18H15BO2 B145475 (3,5-Diphenylphenyl)boronic acid CAS No. 128388-54-5

(3,5-Diphenylphenyl)boronic acid

Cat. No. B145475
M. Wt: 274.1 g/mol
InChI Key: MRBZYVMZUBUDAX-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They serve as crucial intermediates and reagents in the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols, make them valuable in molecular recognition and sensing applications .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves lithiation or metalation reactions followed by treatment with a boron source. For instance, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of protection, lithiation, and borate addition steps, yielding a compound useful for constructing glucose sensing materials . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, an important intermediate, was achieved using organic lithium reagents and subsequent oxidation . These methods highlight the synthetic flexibility and the importance of boronic acids in organic chemistry.

Molecular Structure Analysis

Boronic acids exhibit diverse molecular structures, which can be tailored for specific applications. The crystal structure of (2,4,6-trimethylphenyl)boronic acid revealed hydrogen bonding and intermolecular interactions that contribute to its stability . Additionally, the synthesis of boron-dipyrromethenes (BODIPYs) with dipyrromethanyl substituents at the 3,5-positions demonstrated the ability to modify the electronic properties of boronic acid derivatives .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, which is widely used for creating biphenyls and other aromatic compounds . They also engage in condensation reactions to form boron complexes with 1,3-diketones, leading to the formation of macrocyclic structures . The reactivity of boronic acids with diols at neutral pH has been exploited for diol recognition, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is advantageous for applications at physiological pH . The spectral and electrochemical properties of BODIPY derivatives indicate that dipyrromethanyl groups at the 3,5-positions make the BODIPY core less electron-deficient . These properties are crucial for the design of boronic acid-based sensors and catalysts.

Scientific Research Applications

Sensing Applications

Boronic acids are known for their interaction with diols and strong Lewis bases, which makes them valuable in sensing applications. (3,5-Diphenylphenyl)boronic acid, as part of this group, can be utilized in the creation of sensors for various substances. For instance, boronic acid combined with pyrene has been used to develop sensors for catechol and its amino-derivatives like dopamine, DOPA, and DOPAC. The selective nature of these sensors is evident as they are not affected by substances like D-fructose, D-glucose, and phenylalanine. The functionality of these sensors relies on the inherent chemical nature of boronic acid as a Lewis acid, which allows them to detect strong Lewis bases such as fluoride anions. For example, a sensor combining boronic acid and fluorogenic naphthoimidazolium has been reported for the detection of fluoride. This becomes particularly useful in environmental monitoring, where detecting fluoride levels in drinking water is essential​​.

Anion Detection

In addition to fluoride, boronic acids can be used to detect other anions. For example, cyanide concentration can be quantified using a sensor constructed from phenylboronic acid and methylpyridinium. A notable application is in the detection of amygdalin using the enzyme beta-glucosidase along with a boronic acid appended viologen quencher and a pyrene-based fluorescent reporter dye. The enzymatic cleavage of amygdalin releases glucose, benzaldehyde, and cyanide anion, and the generated cyanide anion reduces quenching by the boronic acid, thus enhancing the fluorescence signal​​.

Surface Modifications for Sensing

Boronic acid-based sensors offer the advantage of being attachable to surfaces, providing a heterogeneous detection format. This format is desirable for real analytical applications as the binding and detection event occur at the liquid/solid interface. Various signal transduction mechanisms can be employed in these systems. For instance, a fluorescence sensor created by immobilizing 4-mercaptophenylboronic acid onto a gold CD-trode can determine monosaccharide concentrations down to picomolar levels. Similarly, surface plasmon resonance (SPR) transducers have been used to develop sensors for hemagglutinin, a biomarker for influenza A virus, and D-glucose. The SPR sensor for D-glucose uses a glucose-selective bis-boronic acid unit with thiolic functionality for attachment to a gold surface. Another method, surface-enhanced Raman scattering (SERS), employs boronic acid both as a capturing agent and as part of a sandwich assay to achieve selectivity for glucose​​.

Electrochemical Sensing Methods

Electrochemical sensing methods are highly beneficial for transducing surface-confined boronic acid-diol binding events. For instance, the electrochemical impedance of a boronic acid derivatized electrode surface can respond to the presence of glucose and other monosaccharides, as well as glycated hemoglobin. This method also extends to field effect transistors (FET), where the modulation of the volt-ampere characteristics due to charge accumulation, i.e., analyte binding, is utilized. Electrolyte-gated organic FETs modified with a derivative of phenylboronic acid exemplify this application​​.

Safety And Hazards

“(3,5-Diphenylphenyl)boronic acid” can cause skin irritation. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“(3,5-Diphenylphenyl)boronic acid” is increasingly being used in diverse areas of research. Its interactions with diols and strong Lewis bases lead to its utility in various sensing applications . It is also used in the synthesis of bacteriochlorins and in studies of the activation parameters for recombination reactions of intramolecular radical pairs .

properties

IUPAC Name

(3,5-diphenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZYVMZUBUDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563455
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Diphenylphenyl)boronic acid

CAS RN

128388-54-5
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIPHENYLPHENYL BORONIC ACID 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TM Miller, TX Neenan, R Zayas… - Journal of the American …, 1992 - ACS Publications
The convergent synthesis of a series of monodisperse aromatic dendrimers having molecular diameters of 15-31 A is described. These materials consist of 4, 10, 22, or 46 benzene …
Number of citations: 403 pubs.acs.org
Z Wang, C Zheng, W Fu, C Xu, J Wu, B Ji - New Journal of Chemistry, 2017 - pubs.rsc.org
Two novel pyrene derivatives 1-3,5-diphenylphenyl-6-[2-(3,5-diphenylphenyl)phenyl]pyrene (PyPP) and 1-3,5-diphenylphenyl-6-[2-(9-phenyl-9H-carbazol-3-yl)phenyl]pyrene (PyPC) …
Number of citations: 14 pubs.rsc.org
ZQ Wang, CL Liu, CJ Zheng, WZ Wang, C Xu, M Zhu… - Organic …, 2015 - Elsevier
A novel pyrene derivative 1,6-bis[2-(3,5-diphenylphenyl)phenyl]pyrene (DPPP) was successfully designed and synthesized. X-ray analysis shows the pyrene core in this compound is …
Number of citations: 37 www.sciencedirect.com
Z Wang, W Liu, C Xu, B Ji, C Zheng, X Zhang - Optical Materials, 2016 - Elsevier
Two deep-blue emitting materials 2-tert-butyl-9,10-bis(3,5-diphenylphenyl)anthracene (An-1) and 2-tert-butyl-9,10-bis(3,5-diphenylbiphenyl-4′-yl)anthracene (An-2) were successfully …
Number of citations: 16 www.sciencedirect.com
Z Wang, C Xu, W Wang, X Dong, B Zhao, B Ji - Dyes and Pigments, 2012 - Elsevier
Two novel pyrene derivatives 1,6-bis(3,5-diphenylphenyl)pyrene (BDPP) and 1,6-bis(2-naphthyl)pyrene (BNP) were synthesized and characterized by 1 H NMR, 13 C NMR, mass …
Number of citations: 38 www.sciencedirect.com
H Li, G Wu, HZ Chen, M Wang - Organic Electronics, 2011 - Elsevier
A silane-containing triazine derivative (NSN) with ultrawide bandgap and excellent thermal stability was used as electron acceptor for organic ultraviolet photodetectors. Poly (9,9-…
Number of citations: 47 www.sciencedirect.com
Z Li, S Cao, Y Zheng, L Song… - Advanced Functional …, 2023 - Wiley Online Library
Room temperature phosphorescent (RTP) materials have triggered wide interests because of their excellent performance and various promising applications. However, conventional …
Number of citations: 0 onlinelibrary.wiley.com
Q Wei, Y Dai, C Chen, L Shi, Z Si, Y Wan, Q Zuo… - Journal of Molecular …, 2018 - Elsevier
Suzuki-coupling reaction was applied in this article to synthesize three Re(I) complexes of Re(CO) 3 (NN)Br, where NN = 2,9-di(4-methyl phenyl)-1,10-phenanthroline (Re-1), 2,9-di(3,5-(…
Number of citations: 1 www.sciencedirect.com
D Li, Y Yang, J Yang, M Fang, BZ Tang, Z Li - Nature Communications, 2022 - nature.com
Many luminescent stimuli responsive materials are based on fluorescence emission, while stimuli-responsive room temperature phosphorescent materials are less explored. Here, we …
Number of citations: 131 www.nature.com
MH Xu, J Lin, QS Hu, L Pu - Journal of the American Chemical …, 2002 - ACS Publications
Novel chiral bisbinaphthyl compounds have been synthesized for the enantioselective fluorescent recognition of mandelic acid. By introducing dendritic branches to the chiral receptor …
Number of citations: 185 pubs.acs.org

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